Cas no 92-77-3 (Naphtol AS)

Naphtol AS structure
Naphtol AS structure
Nome del prodotto:Naphtol AS
Numero CAS:92-77-3
MF:C17H13NO2
MW:263.290624380112
MDL:MFCD00004096
CID:34664
PubChem ID:66719

Naphtol AS Proprietà chimiche e fisiche

Nomi e identificatori

    • Naphthol AS
    • NAPHTHOL AS(TM)
    • TEREPHTHALBIS(O-HYDROXYANILIDE)
    • AZOIC COUPLING COMPONENT 2
    • azoic coupling component 4
    • CI 37505
    • c.i. 37560
    • 3-Hydroxy-2-naphthanilide
    • 3-Hydroxy-2-Naphthoic Acid Anilide
    • 3-hydroxy-N-phenylnaphthalene-2-carboxamide
    • 2-hydroxy-3-phenylcarbamoylnaphthalene
    • 2-hydroxy-naphthalene-3-carboxylic acid-phenylamide
    • 3-hydroxynaphthalene-2-carboxylic acid phenylamide
    • 3-hydroxy-N-phenyl-2-naphthalenecarboxamide
    • Amarthol AS
    • Azonaphtol A
    • Cibanaphthol RF
    • Dragonthol A
    • Naphtanilide RC
    • Naphthol AS Supra
    • Naphtoelan A
    • N-phenyl-3-hydroxy-2-naphthalenecarboxamide
    • Solunaptol A
    • 2-Hydroxy-3-naphthoic Acid Anilide
    • 3-Hydroxy-N-phenyl-2-naphthamide
    • C.I. 37505
    • 2-Naphthanilide, 3-hydroxy- (8CI)
    • 3-Hydroxy-N-phenyl-2-naphthalenecarboxamide (ACI)
    • 2-Hydroxy-3-(phenylcarbamoyl)naphthalene
    • 2-Hydroxy-3-naphthalenecarboxanilide
    • 2-Hydroxy-3-naphthanilide
    • 2-Hydroxy-3-naphthoic anilide
    • 2-Hydroxy-N-phenyl-3-naphthalenecarboxamide
    • 2-Naphthol-3-carboxylic acid N-phenylamide
    • 3-(N-Phenylcarbamoyl)-2-naphthol
    • 3-Hydroxy-2-naphthalenecarboxanilide
    • 3-Hydroxy-2-naphthoanilide
    • 3-Hydroxy-naphthalene-2-carboxylic acid phenylamide
    • 3-Hydroxyl-2-naphthanilide
    • Acco Naphthol AS
    • Acna Naphthol C
    • Amanil Naphthol AS
    • Anathol AS
    • Anthonaphthol AS
    • Aquafine Red E 9
    • Azoground AS
    • Azonaphthol A
    • Azotol A
    • Brenthol AS
    • C.I. Azo Coupling Comp. 2
    • C.I. Azoic Coupling Component 2
    • Celcot RF
    • Conazoic Coupling B
    • Diathol AS
    • Diathol ASF
    • Dycosthol AS
    • H 0313
    • Hebeithol AS
    • Hiltonaphthol AS
    • Kako Grounder AS
    • Kambothol AS
    • Kiwa Grounder AS
    • Lake Developer A
    • Mitsui Naphthozol AS
    • N-Phenyl-2-hydroxy-3-naphthalenecarboxamide
    • N-Phenyl-3-hydroxy-2-naphthamide
    • Naftol AS
    • Oprea1_096551
    • Q25387080
    • Naphtholate AS Soln
    • NaphtholAS
    • MFCD00004096
    • 2-Hydroxy-3-naphthoylanilide
    • 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-
    • .beta.-Hydroxynaphthoic anilide
    • 3-hydroxy-2-naphthanilid
    • EC 202-188-1
    • Z68084598
    • EN300-128496
    • UNII-V3ZU6E76NB
    • 3-Hydroxy-N-phenyl-2-naphthamide #
    • 3-hydroxy-N-phenyl-naphthalene-2-carboxamide
    • beta-Hydroxynaphthoic anilide
    • Naphtanilide OL Supra
    • DTXSID1052618
    • SR-01000358268-1
    • Naphtanilide RC Supra
    • SCHEMBL57970
    • Naphtol AS
    • 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, labeled with carbon-14
    • NSC45173
    • W-100273
    • Naphthanilide RC
    • BDBM50091993
    • NSC 45173
    • Naphthol ACNA C
    • EINECS 202-188-1
    • Naphthanil AS
    • Naphthanilide OL Supra
    • 3-Hydroxy-2-naphthoylanilide
    • AKOS003381951
    • F71284
    • V3ZU6E76NB
    • H0313
    • .ALPHA.-NAPHTHOL AS
    • AZOIC COUPLING COMPONENT 2 (NAPHTOL AS)
    • SR-01000358268
    • Naphtolate AS Soln
    • Naphthoide AS
    • NS00009186
    • Naphthoide AS No. 100
    • NSC-45173
    • Ultrazol I-AS
    • LS-14551
    • Naphthol ACNAC
    • ORANGE BASE GC
    • 92-77-3
    • Naphtazol A
    • Tulathol AS
    • Naftolo MM
    • 86349-50-0
    • Naphtholate AS
    • Naphthol AS-A
    • Hiltonphthol AS
    • CHEMBL63731
    • .beta.-Hydroxy-3-naphthoic acid anilide
    • 2-Naphthanilide, 3-hydroxy-
    • Naftoelan A
    • Naphthanilide RC Supra
    • 3-Hydroxy-2-naphthoylanilid
    • MDL: MFCD00004096
    • Inchi: 1S/C17H13NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h1-11,19H,(H,18,20)
    • Chiave InChI: JFGQHAHJWJBOPD-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)NC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 263.09500
  • Massa monoisotopica: 263.094629
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3
  • Complessità: 338
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: niente
  • Superficie polare topologica: 49.3
  • Conta Tautomer: 9

Proprietà sperimentali

  • Colore/forma: Polvere beige o rossastra
  • Densità: 1.1138 (rough estimate)
  • Punto di fusione: 247.0 to 251.0 deg-C
  • Punto di ebollizione: 406.53°C (rough estimate)
  • Punto di infiammabilità: 190.7 °C
  • Indice di rifrazione: 1.4500 (estimate)
  • Solubilità: Solubility Insoluble in water; sparingly soluble in ethanol
  • PSA: 49.33000
  • LogP: 3.87070
  • pka: 9.70(at 25℃)
  • Solubilità: Insolubile in acqua e soluzione di carbonato di sodio, giallo in soluzione di idrossido di sodio, leggermente solubile in etanolo, solubile in nitrobenzene caldo.
  • PH: Non& uorescence (8.2) to yellow/green & uorescence (10.3)
  • Indice colore: 37505
  • λmax: 394nm

Naphtol AS Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H317
  • Dichiarazione di avvertimento: P280
  • Numero di trasporto dei materiali pericolosi:UN 3077 9/PG 3
  • WGK Germania:1
  • Codice categoria di pericolo: R43;R51/53
  • Istruzioni di sicurezza: S36/37-S61
  • CODICI DEL MARCHIO F FLUKA:10-21
  • RTECS:QJ1897400
  • Identificazione dei materiali pericolosi: Xi N
  • PackingGroup:III
  • Condizioni di conservazione:Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili.
  • Classe di pericolo:9
  • Frasi di rischio:R43; R51/53

Naphtol AS Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Naphtol AS Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-128496-0.5g
3-hydroxy-N-phenylnaphthalene-2-carboxamide
92-77-3 95%
0.5g
$93.0 2023-06-08
TRC
N497060-5g
Naphtol AS
92-77-3
5g
$ 81.00 2023-09-06
abcr
AB251404-25g
Naphthol AS, 95%; .
92-77-3 95%
25g
€43.60 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N20790-100g
3-Hydroxy-N-phenyl-2-naphthamide
92-77-3 97%
100g
¥78.0 2022-04-27
TRC
N497060-50g
Naphtol AS
92-77-3
50g
$173.00 2023-05-17
abcr
AB251404-500 g
Naphthol AS, 95%; .
92-77-3 95%
500 g
€126.20 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N814598-2.5kg
Naphthol AS
92-77-3 97%
2.5kg
1,336.00 2021-05-17
Enamine
EN300-128496-10.0g
3-hydroxy-N-phenylnaphthalene-2-carboxamide
92-77-3 95%
10g
$124.0 2023-06-08
Enamine
EN300-128496-1.0g
3-hydroxy-N-phenylnaphthalene-2-carboxamide
92-77-3 95%
1g
$120.0 2023-06-08
Enamine
EN300-128496-5.0g
3-hydroxy-N-phenylnaphthalene-2-carboxamide
92-77-3 95%
5g
$122.0 2023-06-08

Naphtol AS Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
Riferimento
Catalytic aminolysis of 3-hydroxy-2-naphthoic acid
Kondratov, S. A.; Shteinberg, L. Ya.; Shein, S. M.; Udovichenko, L. V.; Boiko, V. D., Zhurnal Organicheskoi Khimii, 1994, 30(2), 284-5

Synthetic Routes 2

Condizioni di reazione
Riferimento
High-purity N-aryl-3-hydroxy-2-naphthalenecarboxamides
, Romania, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Phosphonic acid Solvents: Xylene ;  160 - 170 °C; 4 - 6 h, reflux
Riferimento
Preparation process of naphthol
, China, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Phosphorus trichloride Solvents: 1,2-Dichlorobenzene
Riferimento
Process for preparing Naphthol AS products
, China, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: Triethylamine ,  P,P′-Dipropyldiphosphonic acid Solvents: Xylene
Riferimento
Preparation of 3-hydroxy-2-naphthoic anilides
, Germany, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  5 min, 10 - 25 °C; 2.5 h, 130 °C
Riferimento
Synthesis and investigation of the steric effect on activity of N-substituted-3-carbamoylnaphthalene-2-yl α-chlorocarboxylate in human leukocyte esterase staining reaction
Tran, Van Tinh; Phan, Thi Trang; Nguyen, Anh Tri; Luu, Van Boi, Tap Chi Hoa Hoc, 2011, 49(6), 725-732

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  15 min, heated
Riferimento
Investigation of hydro-lipophilic properties of N-alkoxyphenylhydroxynaphthalenecarboxamides
Kapustikova, Iva; Bak, Andrzej; Gonec, Tomas; Kos, Jiri; Kozik, Violetta; et al, Molecules, 2018, 23(7),

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Titanium tetrabutoxide Solvents: Aniline
Riferimento
Catalytic synthesis of 2,3-hydroxynaphthoic acid anilide
Kondratov, S. A.; Shteinburg, L. Ya.; Shein, S. M., Zhurnal Organicheskoi Khimii, 1993, 29(9), 1914-15

Synthetic Routes 9

Condizioni di reazione
Riferimento
Purification of bisazo pigments useful in electrophotographic photoconductors
, Japan, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  rt → 10 °C; 10 °C; 15 min, 135 °C
Riferimento
Synthesis of naphthol AS-X chloroacetates and study on the electron effects on the human leukocyte esterase staining
Tran, Van Tinh; Pham, Hoai Thu; Nguyen, Anh Tri; Luu, Van Boi, Tap Chi Hoa Hoc, 2011, 49(4), 479-488

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Phosphonic acid Solvents: Water ;  75 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.5
Riferimento
Process for synthesizing naphthol
, China, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  10 min, 100 °C; 15 min, 120 °C; 20 min, 130 °C
Riferimento
3-Hydroxynaphthalene-2-carboxanilides and their antitrypanosomal activity
Kos, Jiri; Kapustikova, Iva; Clements, Carol; Gray, Alexander I.; Jampilek, Josef, Monatshefte fuer Chemie, 2018, 149(5), 887-892

Synthetic Routes 13

Condizioni di reazione
Riferimento
N-Substituted amides of 3-hydroxy-2-naphthalenecarboxylic acid
, Poland, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Silicon tetrachloride Solvents: Chlorobenzene
Riferimento
Production of azotol-A from a mixed anhydride of silicic and 2,3-hydroxynaphthoic acids
Kirsanov, A. V.; Levchenko, E. S.; Tret'yakova, G. S., Ukrains'kii Khemichnii Zhurnal, 1953, 19, 504-7

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Chlorobenzene ;  rt; rt → 130 °C; 25 min, 130 °C
Riferimento
Preparation and biological properties of ring-substituted 3-hydroxynaphthalene-2-carboxanilides
Kos, Jiri; Zadrazilova, Iveta; Pesko, Matus; Pavlica, Jiri; Gonec, Tomas; et al, International Electronic Conference on Synthetic Organic Chemistry, 2012, ,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  rt; 10 min, 100 °C; 15 min, 120 °C; 20 min, 130 °C
Riferimento
Antibacterial and herbicidal activity of ring-substituted 3-hydroxynaphthalene-2-carboxanilides
Kos, Jiri; Zadrazilova, Iveta; Pesko, Matus; Keltosova, Stanislava; Tengler, Jan; et al, Molecules, 2013, 18, 7977-7997

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Phenylboronic acid Solvents: Mesitylene ;  rt; 30 h, reflux
Riferimento
Preparation method of naphthol AS-series anilide dye
, China, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  50 °C → 90 °C; 2 h, 90 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8.1
Riferimento
N-(3-hydroxyl-2-naphthoyl)aniline production device
, China, , ,

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt
1.2 Solvents: Tetrahydrofuran ;  5 h, rt → 45 °C
Riferimento
Preparation of chromosol AS
, China, , ,

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Sodium dodecyl sulfate ,  Sodium octadecyl sulfate Solvents: 2-Chlorotoluene ,  Chlorobenzene ;  5 min
1.2 Reagents: Phosphorus trichloride ;  65 °C; 90 °C; 90 °C → 130 °C; 1 h, 120 - 130 °C; 30 °C → 105 °C; 95 - 105 °C
Riferimento
Process and apparatus for preparation of Naphthol AS
, China, , ,

Naphtol AS Raw materials

Naphtol AS Preparation Products

Fornitori consigliati
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd